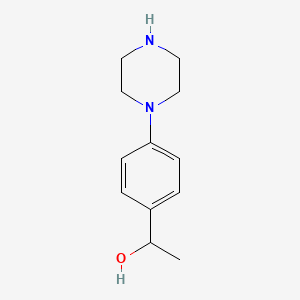![molecular formula C14H18N4O5 B13848385 1-(2-D-Glucopyranosylhydrazino)phthalazine; 1-Deoxy-1-[2-(1-phthalazinyl)hydrazinyl]-D-glucopyranose](/img/structure/B13848385.png)
1-(2-D-Glucopyranosylhydrazino)phthalazine; 1-Deoxy-1-[2-(1-phthalazinyl)hydrazinyl]-D-glucopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is known for its anti-inflammatory activity and has been studied for various applications in scientific research.
Méthodes De Préparation
The synthesis of 1-(2-D-Glucopyranosylhydrazino)phthalazine involves the reaction of aldehydo-D-glucose with phthalazin-1-ylhydrazone. The reaction typically requires specific conditions such as controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve the use of solvents like DMSO, methanol, and water, with the reaction being carried out under an inert atmosphere at low temperatures.
Analyse Des Réactions Chimiques
1-(2-D-Glucopyranosylhydrazino)phthalazine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s anti-inflammatory properties make it a candidate for studying inflammatory pathways and developing new therapeutic agents.
Medicine: Research has explored its potential as an anti-inflammatory drug and its effects on various biological targets.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of 1-(2-D-Glucopyranosylhydrazino)phthalazine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting certain enzymes and signaling pathways involved in inflammation. This inhibition leads to a reduction in the production of inflammatory mediators, thereby exerting its anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
1-(2-D-Glucopyranosylhydrazino)phthalazine can be compared with other similar compounds, such as:
Phthalazin-1-ylhydrazone: Shares a similar structure but lacks the glucopyranosyl group.
Hydrazinophthalazine: Another related compound with similar anti-inflammatory properties.
Aldehydo-D-glucose derivatives: Compounds that share the glucose moiety but differ in their attached functional groups.
The uniqueness of 1-(2-D-Glucopyranosylhydrazino)phthalazine lies in its combination of the glucopyranosyl and phthalazinyl groups, which contribute to its specific chemical and biological properties.
Propriétés
Formule moléculaire |
C14H18N4O5 |
|---|---|
Poids moléculaire |
322.32 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-phthalazin-1-ylhydrazinyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C14H18N4O5/c19-6-9-10(20)11(21)12(22)14(23-9)18-17-13-8-4-2-1-3-7(8)5-15-16-13/h1-5,9-12,14,18-22H,6H2,(H,16,17)/t9-,10-,11+,12-,14-/m1/s1 |
Clé InChI |
GANSWRXFPHYWLG-YGEZULPYSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=NN=C2NN[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=NN=C2NNC3C(C(C(C(O3)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


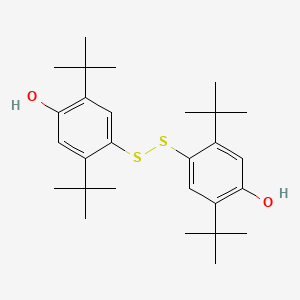
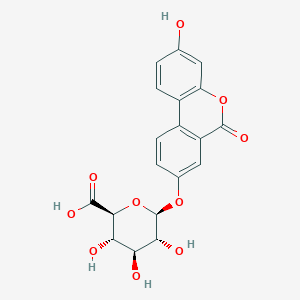

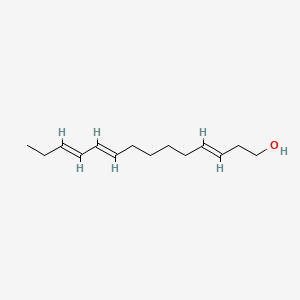

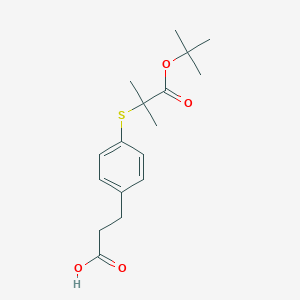
![(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B13848330.png)
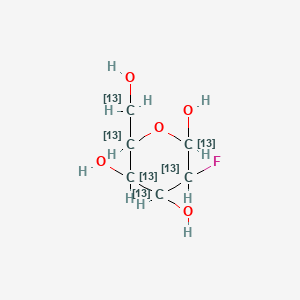
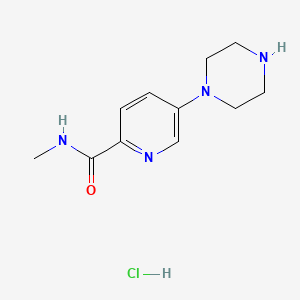

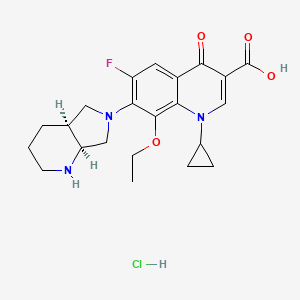
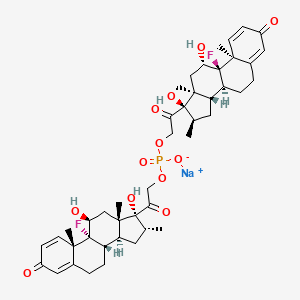
![3-cyclopropyl-5-((2-fluoro-4-iodophenyl)amino)-6,8-dimethyl-1-(3-nitrophenyl)pyrido[4,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B13848375.png)
